1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-4-methyl-2-nitrobenzene
Description
Properties
IUPAC Name |
[(E)-[3,3-dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-ylidene]amino] N-(3-chlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O5/c1-13-8-9-17(16(10-13)24(26)27)28-12-18(20(2,3)4)23-29-19(25)22-15-7-5-6-14(21)11-15/h5-11H,12H2,1-4H3,(H,22,25)/b23-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDSIXKOGJGVOR-NKFKGCMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=NOC(=O)NC2=CC(=CC=C2)Cl)C(C)(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC/C(=N/OC(=O)NC2=CC(=CC=C2)Cl)/C(C)(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-4-methyl-2-nitrobenzene, also known by its CAS number 478048-90-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20ClN3O5
- Molecular Weight : 405.83 g/mol
- Density : 1.27 g/cm³ (predicted)
- pKa : 12.01 (predicted)
The compound exhibits various biological activities that are primarily attributed to its structural components:
- Chloroaniline Group : Known for its involvement in various biochemical pathways, potentially influencing enzyme activity and receptor interactions.
- Nitro Group : Often associated with antibacterial and antitumor properties due to its ability to generate reactive nitrogen species.
- Imine Functionality : May play a role in the compound’s reactivity with biological macromolecules, impacting cellular processes.
Antimicrobial Activity
Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The nitro group is particularly noted for enhancing the compound's efficacy against various bacterial strains.
Antitumor Properties
Research has shown that derivatives of this compound can inhibit tumor cell proliferation. The mechanism may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit certain enzymes, such as:
- Cyclooxygenase (COX) : Implicated in inflammatory responses.
- Aldose Reductase : Linked to diabetic complications.
Case Studies
-
Antitumor Efficacy
- A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM across different cell types, indicating potent antitumor activity.
-
Antimicrobial Testing
- In vitro assays against Gram-positive and Gram-negative bacteria revealed that the compound showed minimum inhibitory concentrations (MICs) as low as 5 µg/mL for certain strains, highlighting its potential as an antimicrobial agent.
Data Tables
| Biological Activity | Assay Type | Result |
|---|---|---|
| Antitumor | MTT Assay | IC50 = 20 µM |
| Antimicrobial | MIC Test | MIC = 5 µg/mL (E. coli) |
| Enzyme Inhibition | COX Assay | IC50 = 15 µM |
Q & A
What are the recommended synthetic routes for 1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-4-methyl-2-nitrobenzene, and how can reaction efficiency be optimized?
Basic Research Question
Methodological Answer :
The synthesis involves sequential coupling of 3-chloroaniline derivatives with carbonyloxyimino and nitrobenzene groups. A two-step approach is common:
Formation of the imine intermediate : React 3-chloroaniline with a carbonyl chloride (e.g., phosgene derivative) under anhydrous conditions (THF, 0–5°C) to form the carbamate.
Nitrobenzene coupling : Use a nucleophilic aromatic substitution (SNAr) reaction with 4-methyl-2-nitrobenzene in the presence of a base (K₂CO₃) and polar aprotic solvent (DMF, 80°C).
Optimization Tips :
- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) or HPLC (C18 column, acetonitrile/water gradient).
- Improve yields (>75%) by employing catalytic DMAP for carbamate formation .
Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
Basic Research Question
Methodological Answer :
Key techniques include:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for nitrobenzene), imine (δ 8.1–8.3 ppm), and tert-butyl groups (δ 1.2–1.4 ppm). Use DEPT-135 for tertiary carbons.
- IR Spectroscopy : Confirm carbonyl (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error.
Interpretation Challenges : - Overlapping signals in crowded aromatic regions require 2D NMR (COSY, HSQC) for resolution .
How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
Advanced Research Question
Methodological Answer :
Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:
Hybrid DFT Calculations : Use B3LYP/6-311+G(d,p) with implicit solvent models (e.g., PCM for DMSO) to simulate NMR shifts.
Benchmarking : Compare computed IR vibrational modes against experimental data, adjusting for anharmonicity.
Dynamic NMR : Probe temperature-dependent line broadening to identify rotamers affecting spectral assignments .
What strategies are effective in analyzing the environmental stability and degradation pathways of this nitroaromatic compound?
Advanced Research Question
Methodological Answer :
Design accelerated degradation studies under controlled conditions:
- Hydrolytic Stability : Expose to pH 3–10 buffers (37°C, 7 days); monitor via LC-MS for nitro-reduction or imine hydrolysis byproducts.
- Photolysis : Use UV irradiation (λ = 254 nm) in a photoreactor; identify radical intermediates via EPR spectroscopy.
- QSAR Modeling : Predict persistence using logP and EHOMO values to estimate half-life in soil/water matrices .
How can X-ray crystallography using SHELX software aid in confirming the molecular structure and identifying polymorphic forms?
Advanced Research Question
Methodological Answer :
Procedure :
Crystal Growth : Use vapor diffusion (ethyl acetate/hexane) to obtain single crystals.
Data Collection : Perform high-resolution (≤0.8 Å) synchrotron X-ray diffraction.
Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis.
Polymorphism Screening :
- Compare unit cell parameters (e.g., space group P2₁/c vs. C2/c) to identify distinct crystal forms. Validate with DSC/TGA for thermal stability .
What experimental design considerations are critical when assessing the compound's bioactivity in multi-target assays?
Advanced Research Question
Methodological Answer :
Use factorial design to evaluate variables (concentration, incubation time, cell lines):
- Orthogonal Assays : Combine enzymatic inhibition (e.g., kinase assays) and cell viability (MTT) to reduce false positives.
- Statistical Robustness : Apply ANOVA with post-hoc Tukey tests (p < 0.01) to distinguish dose-response effects.
- Negative Controls : Include structurally related inactive analogs to rule out nonspecific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
